molecular formula C13H7Cl3N2O2S2 B2758344 2,5-dichloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 899736-03-9

2,5-dichloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide

Cat. No. B2758344
CAS RN: 899736-03-9
M. Wt: 393.68
InChI Key: JWSCCTRYLKYAPS-UHFFFAOYSA-N
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Description

Thiazoles and thiophenes are important classes of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Thiazole is a five-membered heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of thiazole and thiophene derivatives often involves coupling reactions with various electrophiles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole and thiophene derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . Some synthesized derivatives have shown inhibitory effects against certain organisms .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structural elements similar to 2,5-dichloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide have been extensively studied for their synthesis methods and chemical properties. Research has demonstrated various synthetic pathways to create benzothiazole and thiophene derivatives, showcasing the compound's potential involvement in synthesizing novel heterocyclic compounds. For instance, novel synthesis techniques have led to the development of compounds with anti-inflammatory and analgesic properties by modifying benzodifuran and triazine structures (Abu‐Hashem et al., 2020). Such methodologies indicate the chemical's versatility in synthesizing diverse molecular structures with potential therapeutic effects.

Biological Activities

Derivatives similar in structure have been explored for various biological activities. Research on benzo[b]thiophene derivatives, for example, has identified compounds with potential anti-inflammatory agents through the inhibition of cell adhesion molecule expressions, including E-selectin and ICAM-1 (Boschelli et al., 1995). Additionally, antimicrobial evaluation and docking studies of thiophene-2-carboxamides underline the compound's potential in creating antimicrobial agents (Talupur et al., 2021).

Molecular Docking and Antimicrobial Studies

Molecular docking studies and antimicrobial evaluations of thiophene derivatives further underscore the potential application of 2,5-dichloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide in discovering new antimicrobial agents. These studies involve synthesizing and characterizing compounds with the aim of evaluating their biological activity against a variety of microbial strains, providing insight into the compound's applicability in developing new pharmaceutical agents (Spoorthy et al., 2021).

Future Directions

The synthesis and characterization of novel thiazole and thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They continue to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2,5-dichloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O2S2/c1-20-7-3-2-6(14)10-9(7)17-13(22-10)18-12(19)5-4-8(15)21-11(5)16/h2-4H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSCCTRYLKYAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide

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